molecular formula C17H23ClN2O3S B7183752 N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide

N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide

Cat. No.: B7183752
M. Wt: 370.9 g/mol
InChI Key: DTJIGTZEKAYHKI-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a dioxothiane moiety

Properties

IUPAC Name

N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3S/c18-15-5-1-2-6-16(15)20-9-3-4-14(12-20)19-17(21)13-7-10-24(22,23)11-8-13/h1-2,5-6,13-14H,3-4,7-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJIGTZEKAYHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2Cl)NC(=O)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, and the dioxothiane moiety is added via a cyclization reaction using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and chlorophenyl group allow the compound to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and chlorophenyl-containing molecules. Examples include:

Uniqueness

What sets N-[1-(2-chlorophenyl)piperidin-3-yl]-1,1-dioxothiane-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

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